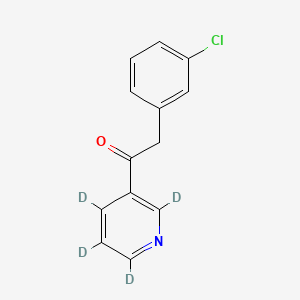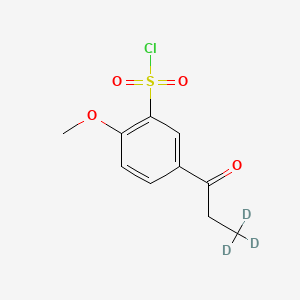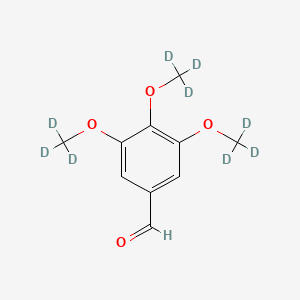![molecular formula C13H10FNO B562506 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 CAS No. 1185243-77-9](/img/structure/B562506.png)
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[(p-Fluorophenyl)imino]methyl}phenol-d4” is a biochemical used for proteomics research . It has a molecular weight of 219.25 and a molecular formula of C13H6D4FNO . It is the labelled analogue of 4-{[(p-Fluorophenyl)imino]methyl}phenol .
Molecular Structure Analysis
The molecular structure of “4-{[(p-Fluorophenyl)imino]methyl}phenol-d4” is represented by the formula C13H6D4FNO . The InChI representation of the molecule isInChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i3D,4D,5D,6D . Physical And Chemical Properties Analysis
“4-{[(p-Fluorophenyl)imino]methyl}phenol-d4” is a solid substance that is soluble in methanol . It should be stored at -20° C .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) is a significant fluorophoric platform for developing chemosensors for various analytes, including metal ions (Zn2+, Cu2+, Al3+, Mg2+, and Hg2+), anions (N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, and AsO33−), and neutral molecules (mandelic acid, cysteine, and glutathione). DFP-based chemosensors exhibit high selectivity and sensitivity, presenting a promising area for the development of more sensitive and selective chemosensors utilizing platforms like 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 (Roy, 2021).
Heterocyclic Compounds Synthesis
The reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) showcases their importance as building blocks for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of such derivatives underlines the potential of using 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 as a precursor in synthesizing novel heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Natural Phenolics and Plant Growth Regulation
Natural sources and bioactivities of phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, play crucial roles in plant functions including defensive systems and growth. By understanding the effects of natural phenolics on plant growth and tumor formation, research into synthetic phenolics like 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 could contribute to developing strategies for regulating plant growth and preventing tumorigenesis (Zhao et al., 2020).
Sorption and Environmental Fate
Studies on the sorption of phenolic compounds, such as 2,4-D and other phenoxy herbicides, to soil, organic matter, and minerals provide insights into the environmental fate of synthetic phenolics. Understanding the sorption behavior and environmental interactions of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 could enhance the prediction of its persistence and bioavailability in environmental matrices (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties and Potential Applications
Phenolic compounds like Chlorogenic Acid (CGA) are known for their antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. The study of CGA and similar phenolics opens up avenues for researching the potential antioxidant and protective effects of synthetic compounds such as 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 in biological systems (Naveed et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJGDYPPLXJFF-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=CC2=CC=C(C=C2)O)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661978 |
Source


|
| Record name | 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 | |
CAS RN |
1185243-77-9 |
Source


|
| Record name | 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)





